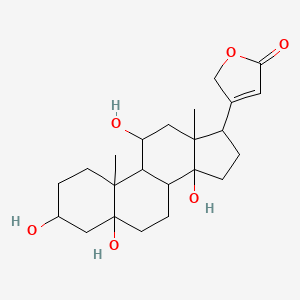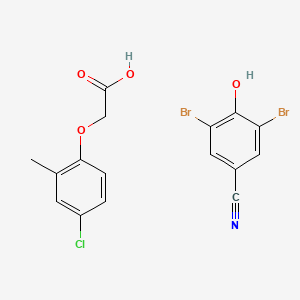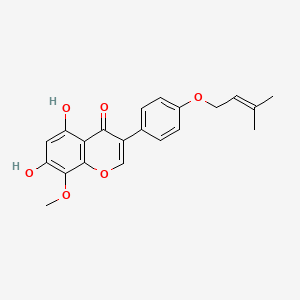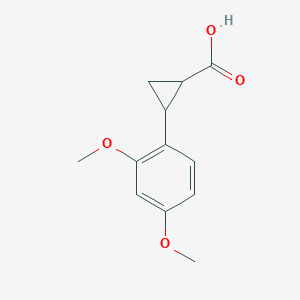
3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 3β,5,11α,14-Tétrahydroxy-19-oxo-5β-card-20(22)-énolide » est un composé organique complexe qui appartient à la classe des cardénolides. Ces composés sont connus pour leur activité biologique, en particulier dans le contexte des glycosides cardiaques, qui ont des propriétés médicinales importantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « 3β,5,11α,14-Tétrahydroxy-19-oxo-5β-card-20(22)-énolide » implique généralement une synthèse organique en plusieurs étapes. Le processus peut inclure :
Matières premières : La synthèse commence souvent avec un précurseur stéroïdien.
Oxydation et hydroxylation : Introduction de groupes hydroxyle à des positions spécifiques en utilisant des réactifs comme le tétroxyde d'osmium ou le peroxyde d'hydrogène.
Cyclisation : Formation du cycle lactone par des réactions de cyclisation intramoléculaire.
Purification : Techniques telles que la chromatographie pour isoler le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer :
Approches biotechnologiques : Utilisation de la fermentation microbienne pour produire le composé.
Synthèse chimique : Mise à l'échelle des méthodes de synthèse en laboratoire à des niveaux industriels, en assurant la rentabilité et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer l'hydrogénation en utilisant des catalyseurs comme le palladium sur carbone.
Substitution : Des réactions de substitution peuvent se produire à diverses positions, facilitées par des réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, tétroxyde d'osmium.
Agents réducteurs : Hydrogène gazeux avec un catalyseur de palladium.
Solvants : Solvants organiques comme le dichlorométhane, l'éthanol.
Principaux produits formés
Produits d'oxydation : Formation de cétones ou d'aldéhydes.
Produits de réduction : Formation d'alcools ou d'alcanes.
Produits de substitution : Formation de dérivés halogénés.
4. Applications de recherche scientifique
Chimie
Synthèse de dérivés : Utilisé comme précurseur pour la synthèse de divers dérivés ayant une activité biologique potentielle.
Biologie
Études d'inhibition enzymatique : Investigé pour sa capacité à inhiber des enzymes spécifiques.
Médecine
Glycosides cardiaques : Exploré pour son utilisation potentielle dans le traitement des maladies cardiaques.
Industrie
Produits pharmaceutiques : Utilisé dans le développement de nouveaux médicaments.
5. Mécanisme d'action
Le mécanisme d'action de « 3β,5,11α,14-Tétrahydroxy-19-oxo-5β-card-20(22)-énolide » implique :
Cibles moléculaires : Liaison à des protéines ou des enzymes spécifiques.
Voies impliquées : Modulation des voies de signalisation liées à la fonction cardiaque.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes.
Medicine
Cardiac Glycosides: Explored for its potential use in treating heart conditions.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mécanisme D'action
The mechanism of action of “3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways related to cardiac function.
Comparaison Avec Des Composés Similaires
Composés similaires
Digitoxine : Un autre glycoside cardiaque avec une activité biologique similaire.
Ouabaïne : Connu pour son rôle dans l'inhibition de la pompe sodium-potassium.
Unicité
« 3β,5,11α,14-Tétrahydroxy-19-oxo-5β-card-20(22)-énolide » est unique en raison de son motif d'hydroxylation spécifique et de la présence d'un cycle lactone, ce qui peut conférer des propriétés biologiques distinctes.
Propriétés
Formule moléculaire |
C23H34O6 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
3-(3,5,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H34O6/c1-20-6-3-14(24)10-22(20,27)7-4-16-19(20)17(25)11-21(2)15(5-8-23(16,21)28)13-9-18(26)29-12-13/h9,14-17,19,24-25,27-28H,3-8,10-12H2,1-2H3 |
Clé InChI |
HHMGMLUGGZMHCB-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1(CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)
![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)
![(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12299277.png)
![3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)


![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)
![tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12299295.png)
![[6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B12299297.png)
![2-amino-6-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12299309.png)
